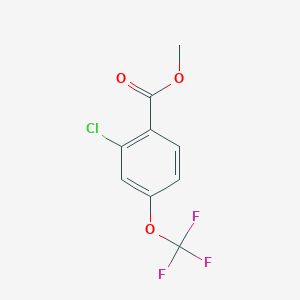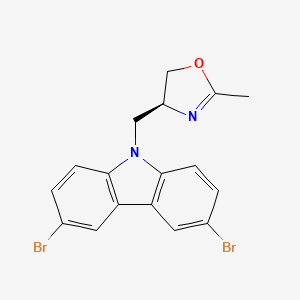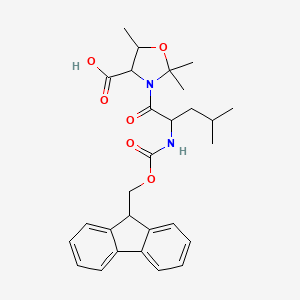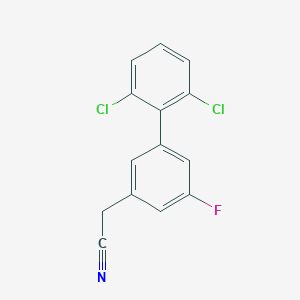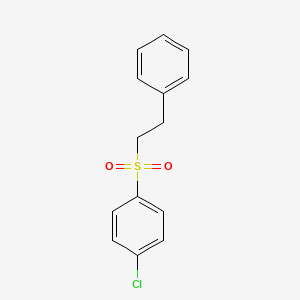
1-Chloro-4-(2-phenylethanesulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-4-[(2-phenylethyl)sulfonyl]-: is an organic compound characterized by a benzene ring substituted with a chlorine atom and a sulfonyl group attached to a 2-phenylethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-[(2-phenylethyl)sulfonyl]- typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 1-chloro-4-phenylethylbenzene using sulfonyl chloride in the presence of a Lewis acid catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1-chloro-4-phenylethylbenzene followed by sulfonylation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1-chloro-4-[(2-phenylethyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the sulfonyl group.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1-chloro-4-[(2-phenylethyl)amino]benzene can be formed.
Oxidation Products: Oxidation can yield sulfonic acids or sulfonates.
Applications De Recherche Scientifique
Chemistry: Benzene, 1-chloro-4-[(2-phenylethyl)sulfonyl]- is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in drug design, particularly for developing anti-inflammatory and analgesic agents .
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and surfactants .
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-4-[(2-phenylethyl)sulfonyl]- involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic aromatic substitution reactions . The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
- 1-Chloro-4-[(2-phenylethyl)amino]benzene
- 1-Chloro-4-[(2-phenylethyl)carbonyl]benzene
Uniqueness: Benzene, 1-chloro-4-[(2-phenylethyl)sulfonyl]- is unique due to the presence of both a chlorine atom and a sulfonyl group, which impart distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
100716-73-2 |
|---|---|
Formule moléculaire |
C14H13ClO2S |
Poids moléculaire |
280.8 g/mol |
Nom IUPAC |
1-chloro-4-(2-phenylethylsulfonyl)benzene |
InChI |
InChI=1S/C14H13ClO2S/c15-13-6-8-14(9-7-13)18(16,17)11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Clé InChI |
OCCWFWRFKLANMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCS(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


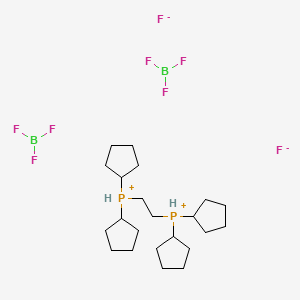
![3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14070670.png)
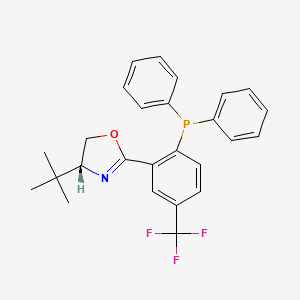
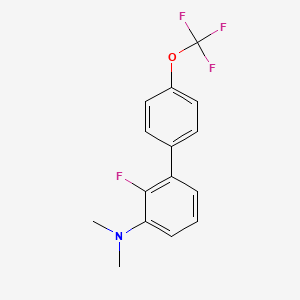
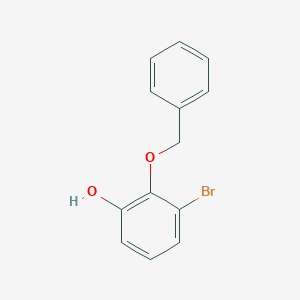
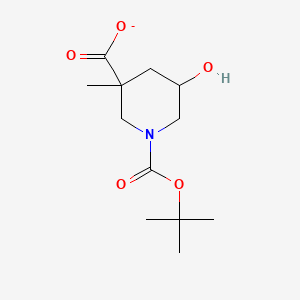
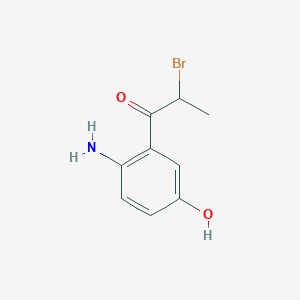
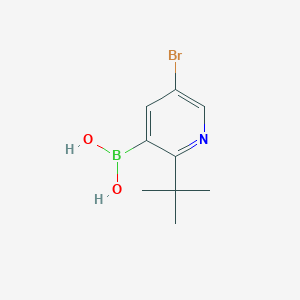
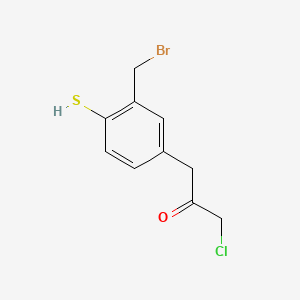
![Benzoic acid, 4,4'-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis-](/img/structure/B14070720.png)
